molecular formula C10H7ClN2O2 B5782341 2-chloro-N-3-isoxazolylbenzamide

2-chloro-N-3-isoxazolylbenzamide

Cat. No. B5782341
M. Wt: 222.63 g/mol
InChI Key: FQVMJSWTIOCXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-3-isoxazolylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzamide, which is a class of organic compounds that have been extensively studied for their pharmacological properties. The synthesis of 2-chloro-N-3-isoxazolylbenzamide has been achieved through various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Mechanism of Action

The mechanism of action of 2-chloro-N-3-isoxazolylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylase enzymes, which play a critical role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of various kinases, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Furthermore, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and physiological effects:
2-chloro-N-3-isoxazolylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. Additionally, it has been shown to inhibit cell proliferation, which is important for the prevention of cancer. Furthermore, it has been shown to reduce the production of inflammatory mediators, which is important for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-3-isoxazolylbenzamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it suitable for large-scale experiments. Additionally, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its solubility in water is relatively low, which can make it difficult to administer in certain experiments.

Future Directions

For research include investigating its potential as a treatment for various types of cancer, inflammatory diseases, and infections, as well as optimizing its synthesis method and improving its solubility in water.

Synthesis Methods

The synthesis of 2-chloro-N-3-isoxazolylbenzamide has been achieved through various methods. One of the most common methods involves the reaction of 3-isoxazolylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-chloro-N-3-isoxazolylbenzamide as a white crystalline solid with a high yield. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

2-chloro-N-3-isoxazolylbenzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties, and it has been investigated as a potential treatment for various types of cancer. Additionally, it has been studied for its anti-inflammatory and analgesic properties, and it has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to have antimicrobial properties, and it has been investigated as a potential treatment for bacterial and fungal infections.

properties

IUPAC Name

2-chloro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-7(8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVMJSWTIOCXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,2-oxazol-3-yl)benzamide

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